molecular formula C15H21NO5 B2778641 N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-phenoxyacetamide CAS No. 2320885-59-2

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-phenoxyacetamide

Cat. No. B2778641
CAS RN: 2320885-59-2
M. Wt: 295.335
InChI Key: ROVOGQFEMJQOOS-UHFFFAOYSA-N
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Description

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-phenoxyacetamide, also known as HEPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HEPT is a synthetic compound that is used as a non-nucleoside reverse transcriptase inhibitor (NNRTI) in the treatment of HIV/AIDS. However,

Scientific Research Applications

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-phenoxyacetamide has been extensively studied for its potential applications in various fields, including HIV/AIDS treatment, cancer treatment, and antiviral therapy. N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-phenoxyacetamide is a potent NNRTI that has been shown to inhibit the replication of HIV-1 in cell culture. Additionally, N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-phenoxyacetamide has been shown to have antiviral activity against other viruses such as hepatitis B and C.

Mechanism of Action

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-phenoxyacetamide acts by inhibiting the reverse transcriptase enzyme, which is essential for the replication of the HIV virus. Specifically, N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-phenoxyacetamide binds to the NNRTI binding site on the reverse transcriptase enzyme, which prevents the enzyme from synthesizing viral DNA. This inhibition of reverse transcriptase prevents the virus from replicating, thereby reducing the viral load in the body.
Biochemical and Physiological Effects
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-phenoxyacetamide has been shown to have minimal toxicity and side effects in vitro and in vivo studies. Additionally, N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-phenoxyacetamide has been shown to have a good pharmacokinetic profile, with a high bioavailability and a long half-life. N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-phenoxyacetamide has also been shown to have a low potential for drug-drug interactions, making it an attractive drug candidate for combination therapy.

Advantages and Limitations for Lab Experiments

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-phenoxyacetamide has several advantages for lab experiments, including its potent antiviral activity, low toxicity, and good pharmacokinetic profile. However, N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-phenoxyacetamide also has some limitations, including its high cost of synthesis and limited availability.

Future Directions

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-phenoxyacetamide has several potential future directions for research, including its use in combination therapy for HIV/AIDS treatment, its potential as an antiviral therapy for other viruses such as hepatitis B and C, and its potential as a cancer treatment. Additionally, future research could focus on optimizing the synthesis method of N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-phenoxyacetamide to reduce its cost and increase its availability.

Synthesis Methods

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-phenoxyacetamide is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis process involves the reaction of phenoxyacetic acid with 3-(2-hydroxyethoxy)tetrahydrofuran-3-ylmethylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-phenoxyacetamide.

properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c17-7-9-21-15(6-8-19-12-15)11-16-14(18)10-20-13-4-2-1-3-5-13/h1-5,17H,6-12H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVOGQFEMJQOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)COC2=CC=CC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2-phenoxyacetamide

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